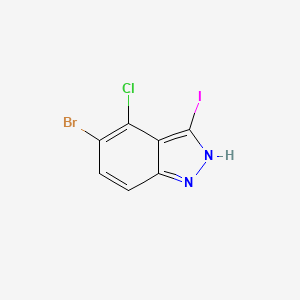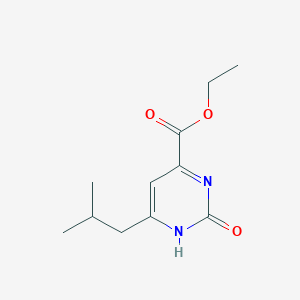![molecular formula C12H17Cl2FN2 B12099151 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2•HCl. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloromethyl and a fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride typically involves the chloromethylation of aromatic compounds. One method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane under mild conditions . This process is efficient and environmentally friendly compared to traditional methods that use more hazardous reagents.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves alkylation, substitution, reduction, and chlorination steps, which are optimized for high yield and purity . The total yield of the process can reach about 70%, with a purity of 99%.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron compounds are typically used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazines.
Oxidation: Products include various oxidized derivatives.
Suzuki-Miyaura Coupling: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical assays and proteomics research to study protein interactions.
Mecanismo De Acción
The mechanism of action of 1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the piperazine ring and fluorophenyl group.
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Contains a different heterocyclic ring and is used in different applications.
Uniqueness
1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride is unique due to its combination of a piperazine ring, chloromethyl group, and fluorophenyl group. This structure provides it with distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C12H17Cl2FN2 |
|---|---|
Peso molecular |
279.18 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-2-fluorophenyl]-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H16ClFN2.ClH/c1-15-4-6-16(7-5-15)12-3-2-10(9-13)8-11(12)14;/h2-3,8H,4-7,9H2,1H3;1H |
Clave InChI |
AEQXGZMOPGAHTG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)CCl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)






![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
